molecular formula C28H33NO5 B1676280 Mepramidil CAS No. 23891-60-3

Mepramidil

Cat. No. B1676280
CAS RN: 23891-60-3
M. Wt: 463.6 g/mol
InChI Key: IFYJCDHOWBSELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mepramidil is a potential bioactive agent.

Scientific Research Applications

Pharmacokinetics and Mechanisms

  • Metoclopramide Applications : Metoclopramide, a drug similar to Mepramidil, acts as a dopamine receptor antagonist and has been used for treating various gastrointestinal symptoms. It plays a significant role in the management of gastro-oesophageal reflux and gastric stasis. It is also increasingly used for managing nausea and vomiting, especially for emesis induced by cytotoxic agents (Desmond & Watson, 1986).

Clinical Therapeutic Applications

  • Therapy of Extrapyramidal Motor Disturbances : Tiaprid, another drug related to Mepramidil, has been shown to inhibit dopamine receptors in specific brain regions and effectively reduce involuntary movements in patients with extrapyramidal movement disorders (Claus & Aschoff, 1979).
  • Treatment of Schizophrenia and Dysthymia : Substituted benzamides, a class to which Mepramidil belongs, have been used in treating dysthymic disorder and schizophrenia. These compounds selectively modulate dopaminergic neurons, particularly in the mesocorticolimbic area, which is important for cognitive processing (Pani & Gessa, 2002).

Pharmacological Impact in Combination Therapy

  • Herb-Drug Interactions : A study investigated the interactions between Scutellariae Radix (SR) and mefenamic acid (MEF), a drug similar to Mepramidil, focusing on pharmacokinetic dispositions, anti-inflammatory effects, and adverse effects. The findings suggest that combining SR extract with MEF enhanced anti-inflammatory effects and alleviated adverse effects of MEF, providing insights for combination therapy against inflammatory diseases (Fong et al., 2015).
  • Influence on Bioactive Flavones Absorption : Another study on the interaction between mefenamic acid and Radix Scutellariae showed that MEF significantly increased the absorption of bioactive flavones from Radix Scutellariae and reduced their metabolism. This interaction could lead to alterations in pharmacokinetic profiles and enhance anti-inflammatory effects (Li et al., 2014).

Miscellaneous Applications

  • Relaxant Effects on Myometrium : A study explored the relaxant properties of metoclopramide on pregnant myometrium. The findings indicate metoclopramide’s ability to relax myometrial contractions, suggesting its potential use in obstetrics (Tang et al., 2014).

properties

IUPAC Name

3-(3,3-diphenylpropylamino)propyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-31-25-19-23(20-26(32-2)27(25)33-3)28(30)34-18-10-16-29-17-15-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,19-20,24,29H,10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYJCDHOWBSELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24050-58-6 (hydrochloride)
Record name Mepramidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40178590
Record name Mepramidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepramidil

CAS RN

23891-60-3
Record name Mepramidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepramidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPRAMIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8KR48J61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepramidil
Reactant of Route 2
Reactant of Route 2
Mepramidil
Reactant of Route 3
Reactant of Route 3
Mepramidil
Reactant of Route 4
Reactant of Route 4
Mepramidil
Reactant of Route 5
Mepramidil
Reactant of Route 6
Reactant of Route 6
Mepramidil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.